Ajicure MY 24 is a latent curing agent developed by Ajinomoto Fine-Techno Co., Inc. It is part of the Ajicure series, which includes various amine adducts used primarily in epoxy resin formulations. This compound is designed to enhance the curing process of epoxy resins while offering improved storage stability and adhesive strength. The unique properties of Ajicure MY 24 make it suitable for applications in electronics, automotive parts, and composite materials.
Ajicure MY 24 is manufactured by Ajinomoto Fine-Techno Co., Inc., a company known for its expertise in fine chemicals and advanced materials. The product is often utilized in one-component epoxy resin systems, allowing for effective low-temperature curing without compromising performance.
Ajicure MY 24 is classified as an amine adduct latent curing agent. It falls under the category of curing agents that react with epoxy resins to facilitate cross-linking and hardening processes. This classification highlights its role in enhancing the performance characteristics of epoxy formulations, particularly in applications requiring high adhesive strength and durability.
The synthesis of Ajicure MY 24 involves the reaction of specific amine compounds with epoxy resins. The process typically includes:
The technical synthesis details are often proprietary but generally involve mixing the reactants in appropriate solvents such as methyl ethyl ketone or tetrahydrofuran to facilitate the reaction. The resulting product exhibits characteristics conducive to effective curing at low temperatures.
Ajicure MY 24's molecular structure comprises a complex arrangement of amine groups bonded to epoxy moieties, promoting cross-linking during the curing process. The specific structure has not been detailed in public sources but can be inferred from its classification as an amine adduct.
While precise molecular weight and structural formula data are not explicitly provided in available resources, it is noted that Ajicure MY 24 offers enhanced storage properties and high adhesive strength compared to other agents in its class.
Ajicure MY 24 participates in several key chemical reactions during the curing process:
The equivalent ratio of amine to epoxy can vary, typically ranging from 0.5:1 to 1.5:1, ensuring optimal curing conditions based on specific application requirements.
The mechanism of action for Ajicure MY 24 as a curing agent involves:
Experimental data indicate that Ajicure MY 24 can effectively cure epoxy resins at temperatures as low as 80°C, making it suitable for various applications where heat-sensitive substrates are involved.
Relevant analyses suggest that Ajicure MY 24 maintains stability over extended periods, contributing to its effectiveness in one-component systems.
Ajicure MY 24 finds extensive use across various scientific and industrial applications:
The versatility of Ajicure MY 24 makes it a valuable component in modern material science, particularly in formulations requiring enhanced performance characteristics under diverse conditions.
Ajicure MY-24 is classified as an amine adduct-based latent curing agent and accelerator, specifically engineered for epoxy resin systems. Its core structure comprises tertiary amine groups chemically adducted with epoxy compounds through a controlled reaction process. This molecular architecture results in a micro-ground pale brown powder with an average particle size of 10 μm, a specific gravity of 1.21, and a melting point of 120°C [8] [9]. The amine adduct configuration (CAS No. 134091-75-1) enables unique reactivity characteristics, where the tertiary amines remain dormant at ambient temperatures but catalyze epoxy polymerization upon thermal activation. This structural design ensures uniform dispersion within epoxy matrices, critical for achieving consistent cross-linking density and mechanical performance in cured networks. The fine particle morphology (<10 μm) facilitates homogeneous blending with resin components without premature crystallization or sedimentation [1] [9].
Table 1: Fundamental Physical Properties of Ajicure MY-24
Property | Value | Measurement Conditions |
---|---|---|
Appearance | Pale brown powder | Visual inspection |
Particle Size | 10 μm average | Laser diffraction |
Specific Gravity | 1.21 | 25°C |
Melting Point | 120°C | DSC analysis |
Shelf Life | 3 months | 40°C storage |
Ajicure MY-24 operates through a thermally triggered reaction mechanism, providing exceptional latency (storage stability) until activated at elevated temperatures. When incorporated into one-component epoxy systems at 15-25 phr (parts per hundred resin), formulations maintain low viscosity for over 90 days at 40°C due to the agent's insolubility at ambient conditions. Upon heating to the activation threshold (≥80°C), the amine adduct undergoes dissolution, initiating ring-opening polymerization of epoxy groups. This curing proceeds via exothermic reactions, forming highly cross-linked thermoset networks within 60 minutes at 100°C [4] [9]. Crucially, MY-24’s latency stems from its crystalline stability, which physically separates the reactive components until thermal energy enables molecular diffusion and chemical interaction. This property eliminates premature gelation during storage or processing—a critical advantage over conventional accelerators like imidazoles or urea derivatives, which may offer only 7 days of stability at 40°C [5] [9]. The cured networks exhibit glass transition temperatures (Tg) of 100°C and exceptional tensile strength (505 kgf/cm²), making them suitable for structural applications requiring thermal resilience [9].
Ajicure MY-24 emerged from Ajinomoto Fine-Techno's pioneering research into low-temperature curing technologies for one-component epoxies. Developed to address industry demands for simplified processing and energy-efficient curing, MY-24 filled a critical gap between fast-curing but unstable systems (e.g., PN-23) and highly stable but high-temperature alternatives. Its commercialization aligned with the 6.63% CAGR growth (2016-2026) in the global epoxy adhesives market, driven by electronics miniaturization and lightweight automotive trends . Industrial adoption accelerated due to MY-24’s ability to enable room-temperature storage without refrigeration—a significant logistical advantage over earlier latent agents requiring cold-chain management. Electronics manufacturers particularly embraced MY-24 for underfill adhesives and surface-mount technology (SMT), where its combination of long pot life and rapid curing at ≤100°C improved production throughput by 30-50% compared to dicyandiamide (DICY)-based systems [4] [5]. The agent’s compatibility with diverse epoxy backbones (bisphenol A/F, aliphatic) further fueled its integration into composites, powder coatings, and automotive structural adhesives [9] [10].
Table 2: Performance of Ajicure MY-24 in Bisphenol A Epoxy Resin Blends
Property | MY-24 Alone | MY-24/DICY Blend | Control (DICY/DCMU) |
---|---|---|---|
Gel Time at 120°C | 54.9 min | 10.7 min | 18.4 min |
Shear Bond Strength | 234 kgf/cm² | 234 kgf/cm² | 207 kgf/cm² |
Pot Life at 40°C | >90 days | >30 days | 7 days |
Glass Transition (Tg) | 83°C | 141°C | 139°C |
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